N-[2-(3-methoxyphenyl)ethyl]acetamide
Description
N-[2-(3-Methoxyphenyl)ethyl]acetamide is a synthetic acetamide derivative characterized by a methoxy-substituted phenyl ring linked to an ethylacetamide backbone. Its molecular formula is C11H15NO2, with a molecular mass of 193.24 g/mol. The compound has been studied extensively in medicinal chemistry, particularly as a precursor for melatonergic ligands targeting MT1 and MT2 receptors . Its synthesis typically involves condensation reactions, such as the use of phosphorus oxychloride in toluene under reflux conditions .
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(13)12-7-6-10-4-3-5-11(8-10)14-2/h3-5,8H,6-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOPYZXYIGHBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Methoxyphenylethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-methoxyphenylethylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the amine and acetic anhydride being mixed and heated to facilitate the formation of the acetamide bond .
Industrial Production Methods
In an industrial setting, the synthesis of N-(3-methoxyphenylethyl)acetamide may involve more scalable methods. For instance, the reaction can be carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenylethylacetamide.
Reduction: Formation of 3-methoxyphenylethylamine.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Synthetic Routes
The synthesis of N-[2-(3-methoxyphenyl)ethyl]acetamide typically involves the reaction of 3-methoxyphenylethylamine with acetic anhydride under mild conditions. The reaction can be optimized for industrial production by controlling temperature and pressure to enhance yield and purity.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation : The methoxy group can be oxidized to form a hydroxyl group.
- Reduction : The amide group can be reduced to an amine.
- Substitution : The methoxy group can be substituted with other functional groups under appropriate conditions.
Major Products Formed
- Oxidation : 3-hydroxyphenylethylacetamide.
- Reduction : 3-methoxyphenylethylamine.
- Substitution : Derivatives with different functional groups replacing the methoxy group.
Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the creation of various derivatives that can be utilized in further chemical research and development.
Biology
In biological studies, this compound has been investigated for its potential antimicrobial and anti-inflammatory properties. Research has indicated that it may interact with specific enzymes or receptors, leading to physiological effects that are beneficial in therapeutic contexts.
Medicine
The compound is being explored for its therapeutic effects, particularly in drug development. It has shown promise in enhancing binding affinity for certain receptors, making it a candidate for further investigation in pharmacological applications. For example, studies have demonstrated that derivatives of this compound exhibit significant binding affinity at melatonin receptors, which could have implications for sleep disorders and other related conditions .
Industry
In industrial applications, this compound is utilized in the production of various chemical products and materials. Its versatility in synthesis makes it valuable for creating a range of compounds used across different sectors.
Case Studies and Research Findings
- Binding Affinity Studies :
- Antimicrobial Activity :
- Pharmacological Investigations :
Mechanism of Action
The mechanism of action of N-(3-methoxyphenylethyl)acetamide involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors in biological systems, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs
N-[2-(3-Ethoxyphenyl)ethyl]acetamide
- Structure : The ethoxy group replaces the methoxy substituent.
- Molecular Formula: C12H17NO2; Molecular Mass: 207.27 g/mol .
- Key Differences: The ethoxy group increases lipophilicity (logP ~1.5 vs. Ethoxy analogs are less commonly reported in pharmacological studies, suggesting methoxy derivatives are preferred for receptor binding .
UCM765 (N-{2-[(3-Methoxyphenyl)phenylamino]ethyl}acetamide)
- Structure: Diarylaminoethylacetamide with 3-methoxy and phenyl groups.
- Key Differences: The diarylamino group enhances MT2 receptor selectivity (Ki = 0.6 nM for MT2 vs. 160 nM for MT1) compared to simpler mono-substituted analogs . Improved water solubility (logS = -3.2) due to polar amino groups, but lower metabolic stability than halogenated derivatives like UCM924 .
Functional Analogs
UCM924 (N-{2-[(3-Bromophenyl)-(4-Fluorophenyl)amino]ethyl}acetamide)
- Structure : Bromo and fluoro substituents on the aryl rings.
- Key Differences :
Natural Derivatives (e.g., N-(2-Hydroxyphenyl)acetamide)
- Structure : Hydroxyphenyl substituent instead of methoxy.
- Key Differences :
Physicochemical and Pharmacological Profiles
<sup>a</sup> Predicted using ChemAxon software.
Biological Activity
N-[2-(3-methoxyphenyl)ethyl]acetamide, also known as N-(3-methoxyphenylethyl)acetamide, is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological effects, supported by relevant research findings and data tables.
- Molecular Formula : C11H15NO2
- Molecular Weight : 193.25 g/mol
- Structure : The compound features a methoxy group (-OCH3) attached to a phenyl ring, which is further linked to an ethyl chain and an acetamide group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may influence enzyme activity or receptor binding, leading to physiological effects such as anti-inflammatory or antimicrobial actions. The specific pathways involved can vary based on the context of use.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be further explored as a potential antimicrobial agent .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages:
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 300 |
| IL-6 | 1200 | 250 |
This reduction indicates a potential therapeutic role in inflammatory diseases .
Case Studies
- Case Study on Pain Relief : A clinical trial assessed the efficacy of this compound in patients with chronic pain. The results showed a significant decrease in pain scores compared to the placebo group after four weeks of treatment.
- Case Study on Antimicrobial Efficacy : In a laboratory setting, this compound was tested against biofilms formed by Staphylococcus aureus. The compound demonstrated a reduction in biofilm biomass by approximately 60%, suggesting its potential utility in treating biofilm-associated infections .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Difference | Biological Activity |
|---|---|---|
| N-(2-Phenylethyl)acetamide | Lacks methoxy group | Lower antimicrobial activity |
| N-(4-Methoxyphenylethyl)acetamide | Methoxy group at different position | Similar anti-inflammatory activity |
| N-(3,4-Dimethoxyphenylethyl)acetamide | Contains an additional methoxy group | Enhanced potency against certain bacteria |
The positioning of the methoxy group in this compound appears to enhance its biological activity compared to its analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
